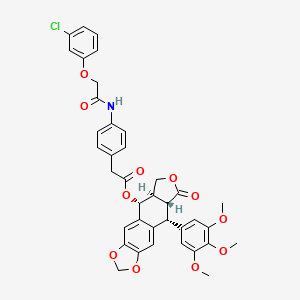
Tubulin/AKT1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/AKT1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of key intermediates: This may include the preparation of phenoxyacetamide and phenylacetate derivatives.
Coupling reactions: These intermediates are then coupled under specific conditions, often involving catalysts and solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin/AKT1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with new functional groups, potentially enhancing the compound’s activity .
Wissenschaftliche Forschungsanwendungen
Tubulin/AKT1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is primarily used in the study of non-small-cell lung cancer (NSCLC) due to its ability to inhibit cell proliferation and induce apoptosis
Cell Biology: The compound is used to study the role of tubulin polymerization and the AKT signaling pathway in cell division and migration
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting tubulin and AKT pathways
Biochemical Studies: Researchers use this compound to investigate the biochemical mechanisms underlying tubulin polymerization and AKT pathway activation
Wirkmechanismus
Tubulin/AKT1-IN-1 exerts its effects by inhibiting both tubulin polymerization and the AKT signaling pathway. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division and intracellular transport. By inhibiting this process, the compound disrupts cell division and induces apoptosis .
The AKT signaling pathway is involved in cell survival, proliferation, and metabolism. This compound inhibits the activation of this pathway, leading to reduced cell proliferation and increased apoptosis. The compound targets specific molecular components of the AKT pathway, including AKT1, to achieve these effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK2110183: An AKT inhibitor with potent anticancer effects.
GSK2141795: Another AKT inhibitor used in combination with MEK inhibitors for enhanced anticancer effects.
Miltefosine: An inhibitor of tubulin polymerization with applications in cancer research.
Uniqueness
Tubulin/AKT1-IN-1 is unique due to its dual-targeting mechanism, inhibiting both tubulin polymerization and the AKT signaling pathway. This dual inhibition enhances its anticancer properties, making it more effective than compounds targeting only one pathway .
Eigenschaften
Molekularformel |
C38H34ClNO11 |
|---|---|
Molekulargewicht |
716.1 g/mol |
IUPAC-Name |
[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate |
InChI |
InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1 |
InChI-Schlüssel |
FWYFRBAYAJMYIU-RZCPZBNCSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















